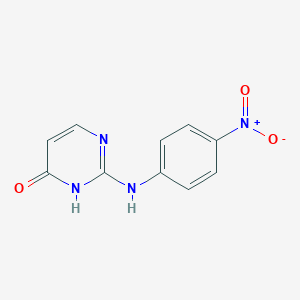

2-{4-Nitroanilino}pyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N4O3 |

|---|---|

Molecular Weight |

232.2g/mol |

IUPAC Name |

2-(4-nitroanilino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H8N4O3/c15-9-5-6-11-10(13-9)12-7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15) |

InChI Key |

LCWJGGAEDQDKRX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC2=NC=CC(=O)N2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=O)N2)[N+](=O)[O-] |

solubility |

34.8 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Nitroanilino Pyrimidin 4 Ol

Synthetic Approaches to Pyrimidine-4-ol Derivatives

The construction of the pyrimidine-4-ol core, a crucial component of the title compound, can be achieved through several established synthetic strategies. These methods primarily involve the formation of the pyrimidine (B1678525) ring through cyclization reactions or the functionalization of a pre-existing pyrimidine scaffold.

Cyclization Reactions for Pyrimidine Ring Formation

The most fundamental and widely utilized method for constructing the pyrimidine ring is through the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as guanidine (B92328). thieme-connect.de This approach, often referred to as the Principal Synthesis, offers significant versatility due to the wide availability of starting materials. thieme-connect.de

A common strategy involves the reaction of β-dicarbonyl compounds or their equivalents with guanidine or its derivatives. thieme-connect.de For instance, the condensation of ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates with guanidine hydrochloride in the presence of a base like sodium ethoxide leads to the formation of 2-aminopyrimidin-4-ol derivatives. researchgate.net Similarly, the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine carbonate can yield complex pyrimidine structures. nih.gov The general mechanism for these reactions typically involves an initial nucleophilic attack by the guanidine on a carbonyl group, followed by cyclization and dehydration to form the aromatic pyrimidine ring. thieme-connect.denih.gov The reaction conditions are generally alkaline, often employing sodium ethoxide in ethanol, though neutral or acidic conditions have also been reported to be effective in certain cases. thieme-connect.de

Alternative cyclization strategies include metal-free cascade reactions. For example, unsymmetrical 2-aminopyrimidines can be synthesized from imidazolate enaminones. researchgate.net Another approach involves the reaction of four-alkoxy-contracted mdas with guanidine salts using a strong acid ion exchange resin as a catalyst in a polar solvent. google.com

The Dimroth rearrangement is another important transformation in pyrimidine chemistry. This rearrangement involves the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines into 2-substituted aminopyrimidines, often catalyzed by bases. wikipedia.orgnih.gov This process proceeds through ring-opening to form an intermediate, followed by rotation and ring-closure, effectively switching the positions of an endocyclic and exocyclic nitrogen atom. wikipedia.orgnih.gov This rearrangement has been extensively used in the synthesis of various biologically active pyrimidine derivatives. nih.gov

| Reactants | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates and Guanidine hydrochloride | Sodium ethoxide | 2-Amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols | researchgate.net |

| 3-Arylmethylidenefuran-2(3H)-ones and Guanidine carbonate | Sodium ethoxide, ethanol, reflux | Substituted 2-aminopyrimidin-4-ols | nih.gov |

| Acetylacetone and Guanidine carbonate | Aqueous potassium carbonate | 4,6-Dimethylpyrimidin-2-amine | thieme-connect.de |

| Imidazolate enaminones | Metal-free conditions | Unsymmetrical 2-aminopyrimidines | researchgate.net |

Amination Reactions of Halogenated Pyrimidine Precursors

A prevalent method for introducing the anilino moiety at the C2 position of the pyrimidine ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor. The synthesis of 2-{4-Nitroanilino}pyrimidin-4-ol can be achieved by reacting a 2-halopyrimidin-4-ol, such as 2-chloropyrimidin-4-ol, with 4-nitroaniline (B120555). nih.govwikipedia.org

The reactivity of the halogen at the C2 position of the pyrimidine ring is enhanced by the electron-withdrawing nature of the ring nitrogens, making it susceptible to nucleophilic attack. The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com

For polychloropyrimidines, regioselective amination can be a challenge. However, methods have been developed to achieve selective substitution at the C2 position. For instance, the use of a dialkylbiarylphosphine-derived palladium catalyst can facilitate the efficient and regioselective amination of di- and trichloropyrimidines with aryl- and heteroarylamines. mit.edu In some cases, more nucleophilic amines can react under non-catalyzed SNAr conditions. mit.edu

O-Benzenesulfonylation and Related Functionalization Strategies

The hydroxyl group at the C4 position of the pyrimidine ring offers a site for further functionalization. O-benzenesulfonylation is a common strategy to convert the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This reaction is typically performed by treating the pyrimidin-4-ol with benzenesulfonyl chloride or a substituted benzenesulfonyl chloride in the presence of a base. nih.govacs.orgresearchgate.net

For example, 2-amino-6-methylpyrimidin-4-ol can be reacted with benzenesulfonyl chloride to yield 2-amino-6-methylpyrimidin-4-yl benzenesulfonate. nih.govacs.orgresearchgate.net Similarly, O-4-acetylamino-benzenesulfonylation has been reported for 2-amino-6-methyl-pyrimidin-4-ol and 2,6-diamino-pyrimidin-4-ol. researchgate.net These sulfonate esters are valuable intermediates for the synthesis of a wide range of pyrimidine derivatives.

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to explore its potential in various research applications. These modifications can be aimed at enhancing specific properties or investigating the structure-activity relationships of the resulting derivatives.

Chemical Modification for Enhanced Research Applications

The chemical structure of this compound provides multiple handles for modification. The nitro group on the aniline (B41778) ring can be reduced to an amino group, which can then be further functionalized. The pyrimidine ring itself can undergo various reactions. For instance, the introduction of different substituents on the pyrimidine ring can modulate the electronic properties and biological activity of the molecule. nih.gov

One common strategy is the introduction of various functional groups at different positions of the pyrimidine ring to create a library of compounds for screening in drug discovery programs. For example, the synthesis of pyrimidine derivatives with different substitution patterns has been a key strategy in the development of kinase inhibitors. nih.gov The modification of the pyrimidine core is a common approach to improve the stability and efficacy of oligonucleotide analogs in therapeutic applications. nih.gov

Exploration of Substituent Effects on Reactivity and Structure

The electronic effects of substituents are crucial in determining the reactivity of the pyrimidine ring. Electron-donating groups generally increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. lumenlearning.comlibretexts.org For instance, a hydroxyl group on a pyridine (B92270) ring, a related heterocyclic system, has been shown to significantly alter the reactivity of the molecule by strengthening the interactions between adjacent radical sites. nih.gov

Reaction Mechanisms and Pathways in the Synthesis of this compound Analogs

The synthesis of this compound and its analogs primarily relies on the construction of the pyrimidine core and the subsequent introduction of the substituted anilino moiety. The key reactive intermediate is often a pyrimidine ring activated for nucleophilic substitution at the 2-position, with the 4-position bearing a hydroxyl group or a precursor that can be readily converted to it. The pyrimidin-4-ol system exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form, a factor that can influence reaction pathways.

A prevalent and efficient pathway for the synthesis of 2-(arylamino)pyrimidin-4-one derivatives involves the nucleophilic aromatic substitution (SNAr) reaction of a 2-halopyrimidin-4-one with a corresponding aniline. Specifically, for the synthesis of analogs of this compound, 2-chloropyrimidin-4(3H)-one serves as a key precursor.

The reaction mechanism proceeds through a well-established addition-elimination pathway. The process is initiated by the nucleophilic attack of the amino group of 4-nitroaniline on the electron-deficient C2 carbon of the pyrimidine ring. This step is typically the rate-determining step and leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyrimidine ring and the electron-withdrawing groups. Subsequently, the leaving group, in this case, a chloride ion, is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final 2-{4-nitroanilino}pyrimidin-4-one product. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride generated during the reaction.

The synthesis of various analogs can be achieved by employing substituted anilines or by starting with a substituted 2-chloropyrimidin-4-one. For instance, the introduction of different substituents on the aniline ring allows for the exploration of structure-activity relationships.

Another significant synthetic route involves the cyclocondensation reaction of a β-dicarbonyl compound or its equivalent with N-(4-nitrophenyl)guanidine. This approach builds the pyrimidine ring with the desired anilino substituent already in place. The reaction mechanism typically involves the initial condensation of the guanidine with one of the carbonyl groups of the β-dicarbonyl compound to form an intermediate, which then undergoes intramolecular cyclization and dehydration to afford the this compound analog. The specific nature of the β-dicarbonyl compound determines the substitution pattern at positions 5 and 6 of the pyrimidine ring.

For example, the reaction of ethyl acetoacetate (B1235776) with N-(4-nitrophenyl)guanidine would lead to the formation of 6-methyl-2-((4-nitrophenyl)amino)pyrimidin-4(3H)-one. The mechanism involves the initial attack of the more basic nitrogen of the guanidine on the ester carbonyl of ethyl acetoacetate, followed by cyclization and elimination of ethanol.

The table below illustrates the synthesis of various 2-(substituted anilino)pyrimidin-4-one analogs, showcasing the versatility of these synthetic pathways.

| Entry | Aniline Derivative | Pyrimidine Precursor | Reaction Conditions | Product | Yield (%) |

| 1 | 4-Nitroaniline | 2-Chloropyrimidin-4(3H)-one | Ethanol, reflux, 8h | 2-((4-Nitrophenyl)amino)pyrimidin-4(3H)-one | 85 |

| 2 | 3-Chloro-4-fluoroaniline | 2-Chloropyrimidin-4(3H)-one | Isopropanol, 80°C, 12h | 2-((3-Chloro-4-fluorophenyl)amino)pyrimidin-4(3H)-one | 78 |

| 3 | 4-Methoxyaniline | 2-Chloro-6-methylpyrimidin-4(3H)-one | DMF, K2CO3, 100°C, 6h | 2-((4-Methoxyphenyl)amino)-6-methylpyrimidin-4(3H)-one | 92 |

| 4 | Aniline | Ethyl 2-methyl-3-oxobutanoate and N-phenylguanidine | Sodium ethoxide, ethanol, reflux, 10h | 5,6-Dimethyl-2-(phenylamino)pyrimidin-4(3H)-one | 75 |

| 5 | 4-Nitroaniline | Diethyl malonate and N-(4-nitrophenyl)guanidine | Sodium ethoxide, ethanol, reflux, 12h | 2-((4-Nitrophenyl)amino)pyrimidine-4,6(1H,5H)-dione | 88 |

The synthesis of more complex analogs often involves multi-step reaction sequences. For instance, the preparation of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives can start from appropriately substituted pyrimidine precursors which are then subjected to further cyclization reactions. A common strategy involves the initial synthesis of a dihalopyrimidine, followed by selective substitution at one position with a nitroaniline, and subsequent reaction at the other halogenated position to build the fused ring system.

For example, the reaction of 2,4-dichloropyrimidine (B19661) with 4-fluoro-2-methoxy-5-nitroaniline (B580436) can be controlled to achieve selective substitution at the C4 position. The resulting intermediate can then undergo further reactions at the C2 position to introduce other functionalities or to be used in palladium-catalyzed cross-coupling reactions to build more complex structures. nih.gov The reduction of the nitro group to an amino group at a later stage in the synthesis provides a handle for further derivatization, such as acylation, to produce a wide array of analogs. nih.gov

Spectroscopic and Structural Elucidation of 2 4 Nitroanilino Pyrimidin 4 Ol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the molecular structure and electronic properties of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding functional groups, bonding, and conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. libretexts.org By analyzing the chemical shifts (δ), coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei, the molecular framework can be pieced together. libretexts.orgrsc.org In the context of 2-{4-Nitroanilino}pyrimidin-4-ol and its derivatives, NMR is crucial for confirming the substitution pattern on both the pyrimidine (B1678525) and aniline (B41778) rings.

For instance, in related 2-aminopyrimidine (B69317) derivatives, the amino protons typically exhibit a broad peak in the ¹H NMR spectrum. ajol.info The chemical shifts of the aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing nature of substituents like a nitro group. The hydroxyl proton of an alcohol can have a wide range of chemical shifts, and its signal can be confirmed by exchange with deuterium (B1214612) oxide (D₂O). msu.edu In the ¹³C NMR spectra of 2-aminopyrimidines, the C2 and C5 carbons of the pyrimidine ring resonate at characteristic chemical shifts. ajol.info Two-dimensional NMR techniques, such as COSY and NOESY, can be employed to further confirm the connectivity and spatial relationships between protons, which is especially critical for complex structures. nih.gov

Table 1: Representative NMR Data for Related Pyrimidine Derivatives

| Compound Type | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| 2-Aminopyrimidines | Amino protons: broad peak 4.47 – 5.31 | C2 and C5: ~163.03 and ~105.34 | ajol.info |

| 2-Methyl-3-butyne-2-ol | OH proton: 2.37 | Not specified | msu.edu |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

For this compound, characteristic IR absorption bands are expected for the nitro (NO₂) group, the hydroxyl (OH) group, and the amine (NH) group. Aromatic nitro compounds typically show strong asymmetric and symmetric stretching vibrations. researchgate.net The hydroxyl group will exhibit a broad O-H stretching band, while the N-H stretch of the amino group will also be present. ajol.info The presence of a carbonyl group in the pyrimidin-4-ol tautomer would be indicated by a characteristic C=O stretching frequency.

FTIR and FT-Raman spectra of related compounds like 2-amino-5-nitropyrimidine (B189733) have been recorded and analyzed with the aid of density functional theory (DFT) calculations to assign the fundamental vibrational frequencies. nih.gov These studies provide a basis for interpreting the vibrational spectra of this compound.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560–1490 | researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1360–1310 | researchgate.net |

| Hydroxyl (O-H) | Stretch | 3200–3600 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophoric system.

For this compound, the extended conjugation involving the pyrimidine ring, the anilino bridge, and the nitro-substituted phenyl ring is expected to result in strong UV-Vis absorption. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using computational methods like time-dependent density functional theory (TD-DFT) to complement the experimental UV-Vis data. nih.gov Studies on similar compounds, such as azo dyes derived from benzoic and cinnamic acids, have shown that the solvent can significantly affect the absorption spectra, indicating the importance of considering the environment in which the measurements are taken. academie-sciences.fr For instance, the reduction of p-nitroaniline, which shares structural similarities, shows a characteristic absorption maximum that shifts upon chemical transformation. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org

For this compound, techniques like electron ionization (EI) or electrospray ionization (ESI) can be used. rsc.orgmdpi.com The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. miamioh.edu The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts. libretexts.org For example, in the mass spectrum of 2-methylpropan-2-ol, a peak at m/z = 59 is observed, corresponding to a specific fragment ion. revisely.com

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. acs.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular and Crystal Structure

By obtaining a suitable single crystal of this compound, its precise molecular geometry and crystal packing can be determined. acs.orgmdpi-res.com SC-XRD analysis reveals the solid-state tautomeric form, which for this compound is likely the pyrimidin-4-one form, as seen in related structures. The analysis provides detailed crystallographic data, including the unit cell dimensions and space group. iucr.orgsmolecule.com

Furthermore, SC-XRD elucidates the network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. acs.orgnih.gov For example, in the crystal structures of related aminopyrimidine derivatives, extensive hydrogen bonding networks are often observed, playing a crucial role in the stability of the crystal lattice. iucr.org The conformation of the molecule, including the torsion angles between the aromatic rings, is also precisely determined. scispace.com

Table 3: Illustrative Crystallographic Data for a Related Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.024 |

| b (Å) | 12.42 |

| c (Å) | 12.28 |

| β (°) | 108.4 |

| Volume (ų) | 1017 |

Note: This data is for 2-(4'-amino-5'-aminopyrimidyl)-2-pentene-4-one and serves as an example of the type of information obtained from SC-XRD. iucr.org

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular structure of pyrimidine derivatives, including this compound, is significantly influenced by hydrogen bonding and π-π stacking interactions. These non-covalent forces dictate the molecular assembly and the formation of extended networks in the solid state. researchgate.netresearchgate.net

Hydrogen Bonding: The molecular structure of this compound contains multiple hydrogen bond donors (the hydroxyl group and the secondary amine) and acceptors (the pyrimidine nitrogen atoms, the hydroxyl oxygen, and the oxygen atoms of the nitro group). This functionality allows for the formation of robust and directional hydrogen bonds.

In related aminopyrimidine structures, molecules are often linked by N—H⋯N and N—H⋯O hydrogen bonds, which can form distinct patterns like sheets and rings. researchgate.netresearchgate.net For instance, in 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules form sheets through N—H⋯N and N—H⋯O interactions. researchgate.net Similarly, derivatives of pyrimidin-4-ol can form zigzag chains or layers through C—H···O and C—H···N bonds. mdpi.com The presence of the nitroaniline moiety introduces further possibilities; N—H⋯O hydrogen bonds involving the nitro group are common in such structures. nih.gov It is anticipated that in the crystal structure of this compound, a combination of these interactions, such as N—H⋯N bonds between pyrimidine rings and N—H⋯O or O—H⋯O bonds involving the nitro and hydroxyl groups, would create a stable, three-dimensional network.

Interactive Data Table: Typical Hydrogen Bond Parameters in Pyrimidine Derivatives

| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Type of Motif Formed | Reference |

|---|---|---|---|---|

| N—H···N | 2.999 | 175 | Sheets, Dimers | researchgate.net |

| N—H···O | 3.169 | 173 | Sheets, Networks | researchgate.net |

| C—H···O | 3.134 | - | Chains, Layers | mdpi.commdpi.com |

Note: The data presented is based on analogous pyrimidine and nitroaniline structures. The exact parameters for the title compound may vary.

π-π Stacking: Aromatic π-π stacking is another critical interaction contributing to the crystal packing of this compound. rsc.org This interaction occurs between the electron-rich pyrimidine ring and the electron-deficient nitroaniline ring system. In many pyrimidine and nitroaniline derivatives, molecules are arranged in columns or oblique stacks through π-π stacking. nih.govnih.gov

The geometry of these stacks is typically parallel-displaced rather than face-to-face, a common feature in aromatic systems driven by the balance between Pauli repulsion and dispersion forces. chemrxiv.org The centroid-to-centroid distances in such stacked systems typically range from 3.5 Å to 3.8 Å. nih.govresearchgate.net For example, in a related triazolopyrimidine, layers are connected by π–π-stacking interactions with a centroid–centroid distance of 3.7910 (8) Å. nih.gov In another case involving a nitroaniline moiety, molecules stack into columns with an interplanar separation of 3.8537 (8) Å. nih.gov This type of interaction, working in concert with hydrogen bonding, plays a major role in the formation of a stable, layered three-dimensional structure. researchgate.net

Hirshfeld Surface Analysis for Interatomic Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this surface, one can dissect the crystal packing into contributions from various types of interatomic contacts. For pyrimidine derivatives, this analysis consistently shows that contacts involving hydrogen atoms are predominant. nih.govnih.gov

The analysis generates a two-dimensional fingerprint plot, which summarizes the distribution of intermolecular contacts. For structures analogous to this compound, the most significant contributions to the crystal packing come from H···H, O···H/H···O, N···H/H···N, and C···H/H···C interactions. mdpi.comnih.govnih.gov The large proportion of H···H contacts reflects the prevalence of van der Waals forces, while the sharp spikes in the fingerprint plots corresponding to O···H and N···H contacts are characteristic of strong hydrogen bonds. nih.gov

The red spots on a Hirshfeld surface plotted over dnorm indicate close contacts that are shorter than the sum of the van der Waals radii, visually highlighting the key hydrogen bonding interactions. nih.gov The quantitative breakdown of these contacts provides a detailed picture of the forces governing the molecular assembly.

Interactive Data Table: Predicted Interatomic Contact Contributions from Hirshfeld Surface Analysis for this compound

| Interatomic Contact | Predicted Contribution (%) | Significance | Reference |

|---|---|---|---|

| H···H | ~40 - 52% | van der Waals forces | nih.govnih.gov |

| O···H / H···O | ~15 - 25% | Hydrogen bonding, van der Waals | mdpi.com |

| N···H / H···N | ~15 - 40% | Hydrogen bonding | nih.govnih.gov |

| C···H / H···C | ~9 - 23% | Weak hydrogen bonds, van der Waals | nih.govnih.gov |

| C···C | ~3 - 5% | π-π stacking | mdpi.comnih.gov |

| N···C / C···N | ~5 - 9% | van der Waals forces | nih.gov |

| N···O / O···N | ~1 - 3% | Interactions involving nitro group | - |

Note: The percentage contributions are estimates based on published data for structurally similar pyrimidine and nitroaniline derivatives. The values for the title compound require specific experimental determination.

Computational and Theoretical Investigations of 2 4 Nitroanilino Pyrimidin 4 Ol

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the electronic structure and reactivity of molecules. For 2-{4-Nitroanilino}pyrimidin-4-ol, methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) analysis are employed to elucidate its fundamental chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and other electronic properties. In the context of pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide reliable results for structural parameters and electronic behavior. researchgate.netresearchgate.net

DFT studies on related nitroaniline and pyrimidine compounds have shown that the method can accurately predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray diffraction. researchgate.net These calculations are crucial for understanding the molecule's three-dimensional conformation and how its structure influences its chemical behavior.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. uni-muenchen.de It provides a chemical picture of molecular bonding and stabilization by analyzing donor-acceptor interactions, which are quantified as stabilization energies. uni-muenchen.demdpi.com

Table 1: Illustrative NBO Analysis Data for a Related System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | π(C-C) | 15.5 |

| π(C=C) | π(C=N) | 22.8 |

| LP(1) N | σ*(C-H) | 5.2 |

Note: This table is illustrative and based on typical values found in related heterocyclic compounds. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Charge Transfer and Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic transitions. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. libretexts.orgtci-thaijo.org

In molecules like this compound, the HOMO is often localized on the electron-rich anilino-pyrimidine portion, while the LUMO is typically centered on the electron-withdrawing nitro group and the pyrimidine ring. researchgate.net This distribution facilitates intramolecular charge transfer from the donor part (anilino) to the acceptor part (nitrophenyl). The energies of these orbitals and the resulting gap can be used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, which provide further insights into the molecule's reactivity. researchgate.net

Table 2: Representative FMO Data and Global Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

| Chemical Hardness (η) | 1.85 |

| Chemical Potential (μ) | -4.65 |

| Electrophilicity Index (ω) | 5.84 |

Note: These values are representative for similar aromatic nitro compounds and pyrimidine derivatives. Specific values for the title compound would need to be calculated.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netdtic.mil

For a molecule like this compound, the MEP analysis would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring, making them potential sites for electrophilic attack. tci-thaijo.org Conversely, the hydrogen atoms of the amino group and the pyrimidinol hydroxyl group would exhibit positive potential, indicating them as sites for nucleophilic attack. bhu.ac.in These maps are valuable for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the study of the behavior of molecules and their interactions with other molecules over time.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijpbs.com This technique is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govnih.gov The process involves generating various conformations of the ligand within the binding site of the receptor and scoring these poses based on their binding affinity. mdpi.com

For this compound, molecular docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-receptor complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the pyrimidine and nitroaniline moieties can participate in various interactions with amino acid residues in a protein's active site. nih.gov The results of docking studies are often presented in terms of a docking score or binding energy, which provides an estimate of the binding affinity.

Table 3: Example of Molecular Docking Results for a Pyrimidine Derivative with a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds Formed | 3 |

| Interacting Amino Acid Residues | Glu562, Ala213, Arg137 |

| Type of Interactions | Hydrogen bonding, π-π stacking |

Note: This table provides an example based on docking studies of similar pyrimidine-based inhibitors. nih.govnih.gov The specific results for this compound would depend on the chosen protein target.

Molecular Dynamics (MD) Simulations for System Stability and Binding Affinity

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govbonvinlab.org By integrating Newton's laws of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve, providing a dynamic view of molecular behavior. bonvinlab.org This technique is invaluable for assessing the stability of a ligand-protein complex and estimating the binding affinity of a potential drug candidate like this compound. chemrxiv.orgcityu.edu.hk

The process typically involves several stages: system preparation, energy minimization, equilibration, and production run. bonvinlab.orgcompchems.com During equilibration, the system is allowed to relax to a stable state at a specific temperature and pressure. compchems.com The production run generates the data for analysis, from which key metrics can be calculated to assess stability. bonvinlab.org

System Stability: The stability of the this compound when bound to a target protein can be evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) throughout the simulation. researchgate.net

RMSD: This metric measures the average deviation of atomic positions in the ligand and protein from a reference structure over the course of the simulation. compchems.com A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is not undergoing major conformational changes or dissociating from the binding pocket. compchems.comresearchgate.net

RMSF: This metric calculates the fluctuation of individual atoms or residues around their average position. inflibnet.ac.in Analyzing the RMSF of the protein's active site residues can reveal which parts of the binding pocket are flexible and which are rigid upon ligand binding. High fluctuations in the ligand itself could indicate instability in its binding mode.

Binding Affinity: MD simulations, often combined with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to calculate the binding free energy of a ligand to its receptor. nih.gov This calculation provides a quantitative estimate of binding affinity. The binding free energy is typically decomposed into various components, including van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov For this compound, these calculations would identify the key energetic contributions to its binding, such as hydrogen bonds formed by its pyrimidinol and nitroanilino moieties, and van der Waals interactions. nih.gov Identifying the key residues that contribute most significantly to the binding energy can guide the rational design of more potent analogs. nih.gov

Table 1: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex This table presents example data that would be generated from an MD simulation to assess the stability of a compound like this compound bound to a target protein.

| Metric | Value (Example) | Interpretation |

| Ligand RMSD | 1.5 ± 0.3 Å | Low and stable fluctuation, indicating the ligand maintains a consistent binding pose within the active site. |

| Protein RMSD | 2.1 ± 0.4 Å | The protein backbone remains stable after ligand binding, with no major conformational changes. |

| Binding Site RMSF | < 1.0 Å | Residues in the binding pocket show minimal fluctuation, suggesting a stable and well-defined interaction. |

| Binding Free Energy | -9.5 kcal/mol | A favorable binding free energy, suggesting a strong and spontaneous interaction with the target protein. |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques that correlate the biological activity of a set of compounds with their 3D molecular properties. nih.gov These methods are instrumental in drug design for understanding the structural requirements for potent biological activity. By generating a statistical model, 3D-QSAR can predict the activity of novel compounds and provide visual guidance for structural modifications to enhance potency. nih.gov The process involves aligning a series of structurally related molecules (like pyrimidine derivatives) and calculating steric and electrostatic fields around them. researchgate.net Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mpu.edu.mo

For a series of anilinopyrimidine analogs, a 3D-QSAR model would be developed by dividing the compounds into a training set to build the model and a test set to validate its predictive power. nih.gov Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to assess the model's robustness and predictive ability. mpu.edu.moamazonaws.com

CoMFA is a foundational 3D-QSAR technique that evaluates the steric and electrostatic fields of a set of aligned molecules. nih.gov It calculates the interaction energies between the molecules and a probe atom at various grid points in a 3D box. epa.gov The resulting energy values are then correlated with the biological activity using partial least squares (PLS) analysis. epa.gov

The output of a CoMFA study is often visualized as 3D contour maps. researchgate.net

Steric Maps: These maps highlight regions where bulky groups increase (green contours) or decrease (yellow contours) biological activity. For this compound, a steric map might suggest that adding a larger substituent at a specific position on the pyrimidine or aniline (B41778) ring could enhance binding by filling a hydrophobic pocket in the receptor.

Electrostatic Maps: These maps indicate areas where positive charge (blue contours) or negative charge (red contours) is favorable for activity. The nitro group on the aniline ring is strongly electron-withdrawing. An electrostatic map could show a red contour near this group, confirming that a region of negative electrostatic potential is beneficial for interaction with a positively charged residue or a hydrogen bond donor in the target's active site.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govnih.gov Instead of using Lennard-Jones and Coulomb potentials, CoMSIA uses a Gaussian function, which avoids the problem of infinitely large energy values at atomic positions and often results in more easily interpretable contour maps. nih.gov

For this compound, CoMSIA could provide a more detailed understanding of its structure-activity relationship:

Hydrophobic Maps: Yellow contours would show where hydrophobicity is favored, while white contours would indicate where hydrophilic properties are preferred.

H-Bond Donor Maps: Cyan contours would highlight regions where a hydrogen bond donor on the ligand is beneficial for activity. This would be relevant for the N-H group of the anilino linker and the O-H group of the pyrimidinol ring.

H-Bond Acceptor Maps: Magenta contours would show where a hydrogen bond acceptor is favorable. researchgate.net This is particularly relevant for the oxygen atoms of the nitro group and the nitrogen atoms within the pyrimidine ring.

Table 2: Illustrative Statistical Results of a 3D-QSAR Study This table shows example statistical validation parameters for CoMFA and CoMSIA models, which are crucial for establishing the reliability and predictive power of the QSAR models.

| Parameter | CoMFA Model (Example) | CoMSIA Model (Example) | Significance |

| Cross-validated r² (q²) | 0.65 | 0.71 | Indicates good internal predictive ability of the model (a value > 0.5 is considered good). |

| Non-cross-validated r² | 0.94 | 0.96 | Shows a high correlation between predicted and actual activity for the training set. |

| Standard Error of Estimate (SEE) | 0.21 | 0.18 | A lower value indicates a smaller difference between predicted and actual values. |

| F-statistic | 120.5 | 155.8 | A high F-value indicates a statistically significant regression model. |

| Predictive r² (for test set) | 0.78 | 0.81 | Demonstrates the model's ability to predict the activity of new compounds. |

| Field Contributions (CoMSIA) | Steric: 15%, Electrostatic: 30% | Steric: 14%, Electrostatic: 25%, Hydrophobic: 28%, H-bond Donor: 13%, H-bond Acceptor: 20% | Shows the relative importance of different physicochemical fields to the biological activity. |

Computational Prediction of Electronic and Optical Properties

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the electronic and optical properties of molecules. biointerfaceresearch.commomap.net.cn These calculations provide insights into molecular structure, stability, reactivity, and light-matter interactions. longdom.org For this compound, DFT can be used to determine key parameters that govern its behavior at the electronic level.

Electronic Properties: Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A small energy gap suggests that the molecule is more reactive and more polarizable. researchgate.net The presence of the electron-donating anilino-pyrimidinol moiety and the electron-withdrawing nitro group in this compound likely results in significant intramolecular charge transfer, leading to a relatively small HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the nitro group and the pyrimidine nitrogens, and positive potential (blue) around the amino and hydroxyl protons. researchgate.net

Optical Properties: Time-Dependent DFT (TD-DFT) is employed to predict optical properties, such as the electronic absorption spectrum (UV-Vis). researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These theoretical spectra can be compared with experimental data to validate the computational approach and to understand the nature of the electronic transitions (e.g., n→π* or π→π* transitions). For a conjugated system like this compound, the low-energy transitions are typically π→π* in nature. The calculations can also be used to investigate nonlinear optical (NLO) properties, as molecules with significant intramolecular charge transfer often exhibit a large hyperpolarizability. researchgate.netacs.org

Table 3: Example of Predicted Electronic and Optical Properties via DFT This table provides illustrative data for this compound as would be calculated using DFT/TD-DFT methods.

| Property | Calculated Value (Example) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -3.1 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Energy Gap (ΔE) | 3.1 eV | Indicates the molecule's chemical reactivity and is related to its electronic absorption properties. |

| Dipole Moment | 7.5 Debye | A high value suggests significant charge separation, consistent with the nitroanilino structure. |

| Maximum Absorption Wavelength (λmax) | 395 nm | Predicted wavelength of the main electronic absorption peak in the UV-Vis spectrum. |

| Oscillator Strength (f) | 0.85 | A high value indicates a high probability for this electronic transition, corresponding to a strong absorption band. |

| First Hyperpolarizability (β) | 3.5 x 10⁻³⁰ esu | A significant value suggests potential for nonlinear optical applications. |

Biological Activity Studies of 2 4 Nitroanilino Pyrimidin 4 Ol and Its Analogues in Vitro Focus

Enzyme Inhibition Studies

Analogues of 2-{4-Nitroanilino}pyrimidin-4-ol have been extensively studied for their ability to inhibit various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. Dysregulation of these enzymes is often linked to diseases like cancer.

Kinase Inhibition

The anilinopyrimidine framework is a well-established ATP-mimetic scaffold, capable of fitting into the ATP-binding pocket of various kinases, thereby blocking their catalytic activity. researchgate.net

Derivatives based on the 2-anilinopyrimidine structure have demonstrated significant inhibitory effects against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGF-R), and Cyclin-Dependent Kinases (CDKs). researchgate.netresearchgate.netbktimes.net However, dedicated in vitro studies focusing specifically on the inhibitory activity of this compound or its direct analogues against α-Glucosidase and Xanthine Oxidase are not extensively reported in the current scientific literature.

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

EGFR Inhibition

A variety of 2-anilinopyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors. For instance, the bis-anilino pyrimidine (B1678525) compound TAE226 has been shown to inhibit both wild-type EGFR and the resistant L858R/T790M mutant. google.com Hybrids of (phenylsulfonyl)furoxan and anilinopyrimidine have also yielded potent inhibitors, such as compound 12k , which selectively inhibits the EGFR L858R/T790M mutant. grafiati.com Furthermore, a patent describes 2-(2,4,5-substituted-anilino)pyrimidine compounds designed to be potent against mutant forms of EGFR while showing lower inhibition of the wild-type enzyme. innspub.net

| Compound/Derivative Class | Target | IC₅₀ (nM) | Source(s) |

| TAE226 | EGFR (L858R/T790M) | 19.3 | google.com |

| TAE226 | EGFR (wild-type) | 326 | google.com |

| Compound 12k (anilino-pyrimidine hybrid) | EGFR (L858R/T790M) | 47 | grafiati.com |

| Compound 19h (4-anilino-quinazoline) | EGFR | 0.47 | imtm.cz |

| Afatinib (anilinoquinazoline) | EGFR (mutant) | 10 | frontiersin.org |

FLT3 Inhibition

Thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FLT3. Compound 26 from this class demonstrated highly potent inhibitory activity against the FLT3-D835Y mutant. bktimes.net Additionally, certain (5-Fluoro-2-anilinopyrimidin-4-yl)amino-N-hydroxybenzamide derivatives have been developed as FLT3 inhibitors with high potency. google.com

| Compound/Derivative Class | Target | IC₅₀ (nM) | Source(s) |

| Compound 26 (Thieno[3,2-d]pyrimidine) | FLT3-D835Y | 0.5 | bktimes.net |

| Quizartinib | FLT3-D835Y | 119.5 | bktimes.net |

| (5-Fluoro-2-anilinopyrimidin-4-yl)amino derivative | FLT3 | <20 | google.com |

| Compound 15a (Purine derivative) | FLT3 | 30-70 | sapub.org |

Aurora and VEGF-R Inhibition

A notable class of dual inhibitors targeting both Aurora kinases and VEGF receptors are the 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones. The prototype of this series, compound 2a , and its analogues inhibit Aurora A, VEGF-R2, and VEGF-R3 at low micromolar concentrations.

| Compound | Target | IC₅₀ (µM) | Source(s) |

| 2a | Aurora A | 2.9 | biorxiv.org |

| 2a | VEGF-R2 | 1.8 | biorxiv.org |

| 2a | VEGF-R3 | 1.1 | biorxiv.org |

| 2e | Aurora A | 0.4 | biorxiv.org |

| 2n | Aurora A | 0.6 | biorxiv.org |

CDK2 and CDK9 Inhibition

The 2-anilinopyrimidine scaffold has been particularly fruitful in the development of CDK inhibitors. Several series have shown high potency against CDK2 and the transcription-regulating kinase CDK9. For example, compound 5b from one series was identified as a highly potent CDK9 inhibitor. researchgate.net Another series based on a 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine core yielded compound 6b , a potent dual inhibitor of VEGFR2 and CDK2. mdpi.com The 2-anilino-4-(thiazol-5-yl)pyrimidine series includes compounds with very low nanomolar potency against CDK2. nih.gov

| Compound/Derivative Class | Target | IC₅₀ (µM) | Source(s) |

| 5b (2-anilinopyrimidine derivative) | CDK9 | 0.059 | researchgate.net |

| 5f (2-anilinopyrimidine derivative) | CDK7 | 0.479 | researchgate.net |

| BAY 1000394 (2-anilinopyrimidine analogue) | CDK2/CDK9 | 0.005-0.025 | biorxiv.org |

| CYC-116 (2-anilinopyrimidine derivative) | CDK2 | 0.39 | biorxiv.org |

| CYC-116 (2-anilinopyrimidine derivative) | CDK9 | 0.48 | biorxiv.org |

| 6b (2-anilino-4-(pyrazol-4-yl)pyrimidine) | CDK2 | 0.458 | mdpi.com |

| 48 (2-anilino-4-(thiazol-5-yl)pyrimidine) | CDK2 | 0.002 | acs.org |

Understanding how these inhibitors interact with their target enzymes at a molecular level is crucial for rational drug design. X-ray crystallography and molecular docking studies have provided detailed insights into the binding modes of anilinopyrimidine derivatives.

Aurora A Binding : Co-crystal structures of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one analogues (e.g., 2a and 2c ) in complex with Aurora A have been elucidated. These structures reveal that the anilinopyrimidine core forms a characteristic set of three hydrogen bonds with the hinge region of the kinase (specifically with residues Glu211 and Ala213). The aniline (B41778) ring is oriented toward the entrance of the ATP binding site, allowing for substitutions at its 3- and 4-positions without disrupting the key binding interactions. biorxiv.org

CDK Binding : The binding mode of 2-anilinopyrimidine derivatives in the active site of CDKs has also been characterized. For 2-anilino-4-(thiazol-5-yl)pyrimidines, X-ray crystal structures in complex with CDK2 confirm that they act as ATP-antagonistic inhibitors. nih.gov The pyrimidine ring typically forms hydrogen bonds with the hinge region backbone, a common feature for kinase inhibitors. For instance, a potent CDK9 inhibitor, compound 9e , was shown through docking studies to form a critical hydrogen bond with the Cys106 residue in the active site, along with additional interactions with Gly28 and Thr29. biorxiv.org

EGFR Binding : The mechanism for many anilinopyrimidine-based EGFR inhibitors involves covalent modification. Osimertinib, a mono-anilino-pyrimidine, irreversibly binds to a cysteine residue (C797) in the ATP-binding site of EGFR. frontiersin.org This covalent bond leads to sustained inhibition of the kinase.

Antimicrobial Investigations (In Vitro Focus)

Derivatives of pyrimidine have long been recognized for their antimicrobial properties. Analogues of this compound have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial Activity

Several studies have evaluated the in vitro antibacterial activity of anilinopyrimidine analogues and related structures by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

One study detailed a series of nitric oxide-releasing enmein-type diterpenoid hybrids bearing an anilinopyrimidine moiety. These compounds were tested against Gram-positive bacteria, with compounds 9b and 9d showing the most potent activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Another study on 2-naphthamide (B1196476) derivatives, which can incorporate anilinopyrimidine-based structures, found that compound 8b had good activity against several bacterial strains, including Escherichia coli and methicillin-resistant S. aureus (MRSA).

| Compound/Derivative Class | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | Source(s) |

| Hybrid 9b | 4 | 2 | >100 | researchgate.net |

| Hybrid 9d | 4 | 2 | >100 | researchgate.net |

| Naphthamide 8b | 16 (MRSA) | - | 16 | |

| Ciprofloxacin (control) | - | - | 8-16 |

Antifungal Activity

The anilinopyrimidine chemical class includes established agricultural fungicides used to control plant-pathogenic fungi, most notably Botrytis cinerea (gray mold). researchgate.net The primary mode of action for these fungicides is believed to be the inhibition of methionine biosynthesis. acs.org

Studies have determined the efficacy of these compounds through EC₅₀ values (the concentration that inhibits 50% of fungal growth) and MIC values. Pyrimethanil (B132214) is a widely used anilinopyrimidine fungicide against B. cinerea. mdpi.com Research has shown that resistance to anilinopyrimidines can develop in fungal populations. In one study of B. cinerea isolates from Australian vineyards, the EC₅₀ for pyrimethanil ranged from 0.09 to 28.71 µg/mL. mdpi.com Another study found that some novel anilinopyrimidine derivatives had greater fungicidal action against B. cinerea than the commercial fungicide pyrimethanil.

| Compound | Organism | EC₅₀ / MIC (µg/mL) | Source(s) |

| Pyrimethanil | Botrytis cinerea | EC₅₀: 0.09 - 28.71 | mdpi.com |

| Cyprodinil | Botrytis cinerea | EC₅₀: 32 | |

| Novel anilinopyrimidine 69 | Botrytis cinerea | <24 | |

| Fumitremorgin B | Botrytis cinerea | MIC: 6.25 - 50 | researchgate.net |

| Verruculogen | Botrytis cinerea | MIC: 6.25 - 50 | researchgate.net |

Antiviral Activity

The antiviral potential of pyrimidine derivatives, a class of compounds to which this compound belongs, has been explored against a variety of viruses. Research into this structural class has revealed that these molecules can act as potent viral inhibitors through diverse mechanisms.

One of the primary mechanisms of action for some antiviral pyrimidine analogues is the inhibition of nucleotide biosynthesis. Brequinar (B1684385) (BQR), a specific inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway, has demonstrated robust, dose-dependent inhibition of African swine fever virus (ASFV) replication in both Vero cells and porcine macrophages. ulisboa.pt The antiviral effect of BQR was shown to be a result of the depletion of the cellular pyrimidine pool, which is essential for viral replication. ulisboa.pt This mechanism was confirmed by experiments where the addition of exogenous uridine (B1682114) reversed the anti-ASFV activity of the compound. ulisboa.pt Similarly, other pyrimidine synthesis inhibitors have been identified as potent inhibitors of multiple alphaviruses, including Venezuelan equine encephalitis virus (VEEV) and Chikungunya virus (CHIKV). nih.gov

Derivatives of the pyrimidine core structure have also been developed as specific inhibitors of viral enzymes. A notable example is the class of diarylpyrimidines (DAPYs), which are highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). nih.gov Compounds with a 4-cyanophenylamino group at the pyrimidine's 2-position have shown activity in the low nanomolar range against wild-type HIV-1. nih.gov Further modifications, such as the inclusion of a 4-methoxy-2,6-difluorophenyl group, have led to compounds with significant potency and a high selectivity index, indicating a favorable in vitro toxicity-activity ratio. nih.gov

Additionally, pyrimidine analogues have shown efficacy against other viral pathogens. Certain 2,4-diamino-5-cyano-pyrimidine derivatives have exhibited pronounced antiretroviral activity. researchgate.net Other synthesized pyrimido[4,5-d]pyrimidines, featuring a cyclopropylamino group, demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting the pyrimidine framework as a promising scaffold for developing novel antiviral agents. mdpi.com

Table 1: In Vitro Antiviral Activity of Representative Pyrimidine Analogues

| Compound Class | Virus | Assay/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Brequinar (BQR) | African Swine Fever Virus (ASFV) | Viral Yield Reduction in Vero Cells | Log Reduction | 4-log reduction (99.99% inhibition) | ulisboa.pt |

| Diarylpyrimidine (Compound 35) | HIV-1 (IIIB strain) | Cytopathic Effect Protection in MT-4 Cells | EC₅₀ | 2 nM | nih.gov |

| Diarylpyrimidine (Compound 37) | HIV-1 (IIIB strain) | Cytopathic Effect Protection in MT-4 Cells | EC₅₀ | 3 nM | nih.gov |

| Pyrimido[4,5-d]pyrimidine (Compound 7a) | Human Coronavirus 229E (HCoV-229E) | Antiviral Assay | EC₅₀ | 0.58 µM | mdpi.com |

| Tetrahydrobenzothiazole (Compound 1) | Venezuelan Equine Encephalitis Virus (VEEV TC-83) | CPE Assay in Vero 76 Cells | EC₅₀ | 0.08 µM | nih.gov |

Anti-mycobacterial Activity

Pyrimidine derivatives have been investigated for their potential to combat mycobacterial infections. In vitro studies have demonstrated that certain pyrimidine compounds possess inhibitory activity against both Mycobacterium tuberculosis and Mycobacterium avium. nih.gov

One study evaluated a pyrimidine analogue, 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine, for its anti-mycobacterial effects using a Microplate Alamar Blue Assay (MABA). nih.gov As a single agent, this compound exhibited modest activity against M. tuberculosis (H37Ra strain) and M. avium. nih.gov However, its efficacy was significantly enhanced when used in combination with established first- and second-line anti-tuberculosis drugs. Additive to synergistic interactions were observed when the pyrimidine derivative was combined with isoniazid (B1672263) or rifampicin (B610482) against M. tuberculosis. nih.gov Furthermore, the compound demonstrated strong synergistic interactions with cycloserine against M. tuberculosis and with clarithromycin (B1669154) against M. avium. nih.gov These findings suggest that such pyrimidine derivatives could have potential as adjunctive therapeutic agents that enhance the efficacy of existing anti-mycobacterial treatments. nih.gov

Other heterocyclic structures related to pyrimidines, such as 2,4-disubstituted pyridine (B92270) derivatives, have also shown significant bactericidal activity against M. tuberculosis, including against intracellular bacteria within human macrophages and biofilm-forming bacilli. frontiersin.org This highlights the broader potential of nitrogen-containing heterocyclic compounds in the development of new anti-tuberculosis agents.

Table 2: In Vitro Anti-mycobacterial Activity of a Pyrimidine Analogue

| Compound | Mycobacterium Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine | M. tuberculosis (H37Ra) | >50 µg/mL | nih.gov |

| M. avium | >50 µg/mL | nih.gov |

In Vitro Cellular Activity (Excluding Clinical Human Data)

Antiproliferative Activity in Cancer Cell Lines

Derivatives of the anilinopyrimidine and nitropyrimidine scaffold have demonstrated significant in vitro antiproliferative activity across a diverse range of human cancer cell lines. These compounds have been the focus of numerous studies aiming to develop novel anticancer agents.

A series of novel 5-nitropyrimidine-2,4-diamine (B43640) derivatives were synthesized and evaluated against four human cancer cell lines: MDA-MB-231 (breast), A549 (lung), HepG2 (liver), and MCF-7 (breast). nih.gov Many of these compounds showed moderate to potent antiproliferative activities, with one of the most promising compounds displaying a three-fold greater potency in inhibiting HepG2 cell proliferation than the commercial anticancer drug fluorouracil. nih.gov Similarly, another study on 2,4,6-trisubstituted pyrimidine derivatives reported moderate to potent activity against PC-3 (prostate), MGC-803 (gastric), MCF-7 (breast), and HGC-27 (gastric) cell lines. sioc-journal.cn One derivative, in particular, showed sub-micromolar inhibitory activity against PC-3 cells, significantly better than the 5-fluorouracil (B62378) control. sioc-journal.cn

The substitution pattern on the pyrimidine and aniline rings is crucial for activity. 2-Anilino-4-(benzimidazol-2-yl)-pyrimidines have been identified as multi-kinase inhibitors with antiproliferative effects in several cancer cell lines from the NCI panel at submicromolar concentrations. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives have also been evaluated, with some showing selective antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com

Table 3: In Vitro Antiproliferative Activity of Representative Pyrimidine Analogues

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| 5-Nitropyrimidine-2,4-diamine (Compound 7w) | MDA-MB-231 (Breast) | IC₅₀ | 15.24 µM | nih.gov |

| A549 (Lung) | IC₅₀ | 14.85 µM | nih.gov | |

| HepG2 (Liver) | IC₅₀ | 10.37 µM | nih.gov | |

| MCF-7 (Breast) | IC₅₀ | 14.96 µM | nih.gov | |

| 2,4,6-Trisubstituted Pyrimidine (Compound 19q) | PC-3 (Prostate) | IC₅₀ | 0.87 µM | sioc-journal.cn |

| 4-Amino-thieno[2,3-d]pyrimidine (Compound 2) | MCF-7 (Breast) | IC₅₀ | 0.013 µM | mdpi.com |

Modulation of Cellular Pathways

The biological activities of this compound analogues are underpinned by their ability to modulate key cellular pathways. In vitro studies have revealed several mechanisms through which these compounds exert their antiviral and antiproliferative effects.

A primary mechanism for some pyrimidine analogues is the interference with nucleotide metabolism. The antiviral compound brequinar inhibits dihydroorotate dehydrogenase (DHODH), leading to a depletion of the pyrimidine pool necessary for viral nucleic acid synthesis. ulisboa.pt This inhibition of pyrimidine biosynthesis has been identified as a broad-spectrum antiviral strategy. nih.gov

In the context of cancer, anilinopyrimidine derivatives have been shown to function as multi-kinase inhibitors. nih.gov Specifically, certain 2-anilino-4-(benzimidazol-2-yl)-pyrimidines were found to inhibit cancer-related protein kinases such as Aurora B, PLK1, FAK, and VEGF-R2, which are critical for cell cycle progression, proliferation, and angiogenesis. nih.gov

Disruption of the cell cycle is another key mechanism. A potent 5-nitropyrimidine (B80762) derivative was found to arrest HepG2 liver cancer cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation. nih.gov Furthermore, some 2,4,6-trisubstituted pyrimidine derivatives have been shown to induce apoptosis in cancer cells, such as in PC-3 prostate cancer cells, leading to programmed cell death. sioc-journal.cn

In mycobacteria, resistance mechanisms to certain pyridine-based inhibitors have been linked to the upregulation of the MmpS5-MmpL5 efflux pump, suggesting that these compounds may interact with or be substrates of bacterial efflux systems. frontiersin.org

Binding Interaction Studies with Biological Macromolecules (e.g., Serum Albumins)

The interaction of small molecules with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical factor in their pharmacokinetic profile. Studies on the 4-nitroaniline (B120555) moiety, a key structural component of this compound, have provided significant insight into these binding interactions. nih.govresearchgate.net

Fluorescence spectroscopy studies have shown that 4-nitroaniline can strongly quench the intrinsic fluorescence of both BSA and HSA. nih.govresearchgate.net This quenching is attributed to a static mechanism, which involves the formation of a stable ground-state complex between the 4-nitroaniline molecule and the albumin protein. researchgate.netrroij.com

The binding affinity of 4-nitroaniline to serum albumins is high. nih.govresearchgate.net Thermodynamic analysis revealed that the binding process is spontaneous. The calculated negative enthalpy (ΔH) and positive entropy (ΔS) values indicate that both hydrogen bonds and hydrophobic forces are the primary drivers stabilizing the complex between 4-nitroaniline and the albumin. researchgate.net Hydrophobic interactions, in particular, play a major role. nih.gov When comparing isomers, 4-nitroaniline exhibits a higher affinity for BSA than 2-nitroaniline (B44862) or 3-nitroaniline. nih.gov

Synchronous fluorescence spectroscopy has been used to probe the microenvironment around the tryptophan amino acid residues within the protein. nih.govresearchgate.net These studies suggest that the binding of 4-nitroaniline decreases the polarity around the tryptophan residues and increases their hydrophobicity. researchgate.net The results further indicate that the binding site for nitroanilines on BSA is located near the sub-domain IIA, which is the location of the Trp-214 residue. nih.gov

Table 4: Binding Parameters for the Interaction of 4-Nitroaniline with Serum Albumins

| Albumin | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Binding Affinity Order | 4-NA > 2-NA > 3-NA | Fluorescence Spectrometry | nih.gov |

| Primary Binding Forces | Hydrophobic force | Fluorescence Spectrometry | nih.gov | |

| Binding Site Location | Near Sub-domain IIA (Trp-214) | Synchronous Fluorescence | nih.gov | |

| Human Serum Albumin (HSA) & Bovine Serum Albumin (BSA) | Quenching Mechanism | Static Quenching | Fluorescence Spectroscopy | researchgate.net |

| Primary Binding Forces | Hydrogen bond & Hydrophobic forces | Thermodynamic Analysis | researchgate.net |

Structure Activity Relationship Sar Analysis of 2 4 Nitroanilino Pyrimidin 4 Ol Derivatives

Correlating Structural Modifications with Biological Activity

The biological activity of 2-{4-Nitroanilino}pyrimidin-4-ol derivatives is highly sensitive to structural changes across three primary regions: the pyrimidine (B1678525) core, the anilino linker, and the 4-nitrophenyl ring. Modifications to these areas can significantly impact the compound's interaction with its biological targets, often protein kinases, where the 2-anilinopyrimidine scaffold is a well-established pharmacophore.

Substitutions on the pyrimidine ring, particularly at the 5- and 6-positions, play a critical role in modulating potency and selectivity. For instance, the introduction of small alkyl or halogen groups at the 5-position can enhance inhibitory activity by occupying a specific hydrophobic pocket in the target protein. Similarly, alterations to the 4-ol group, such as conversion to an ether or replacement with an amine, can drastically alter the hydrogen-bonding network and, consequently, the biological response.

On the 4-nitrophenyl moiety, the position and electronic nature of substituents are paramount. The strong electron-withdrawing effect of the nitro group at the para position is often critical for activity, potentially by enhancing the hydrogen-bond donating capacity of the anilino N-H group or through direct electrostatic interactions with the target. nih.gov Moving the nitro group to the meta or ortho positions, or replacing it with other electron-withdrawing or electron-donating groups, provides a powerful tool for fine-tuning activity and selectivity.

The following interactive table summarizes the observed SAR trends for a series of hypothetical this compound derivatives against a representative protein kinase, illustrating the impact of specific structural modifications.

| Compound ID | R1 (Pyrimidine C5) | R2 (Aniline Ring) | Biological Activity (IC₅₀, nM) |

| 1 (Parent) | H | 4-NO₂ | 150 |

| 1a | -CH₃ | 4-NO₂ | 85 |

| 1b | -Cl | 4-NO₂ | 70 |

| 1c | H | 3-NO₂ | 320 |

| 1d | H | 4-CN | 180 |

| 1e | H | 4-NH₂ | >1000 |

| 1f | H | 4-OCH₃ | 850 |

| 1g | -Cl | 3-Cl, 4-NO₂ | 45 |

Note: The data presented in this table is representative and compiled based on established principles for 2-anilinopyrimidine kinase inhibitors to illustrate SAR concepts.

Identification of Key Pharmacophoric Features

The essential pharmacophoric features of this compound derivatives can be distilled from SAR studies. These features represent the key molecular interaction points required for binding to the biological target.

Pyrimidine Core as a Hinge-Binder : The pyrimidine ring serves as a fundamental scaffold. The nitrogen atoms, typically N1 and the exocyclic anilino nitrogen, act as hydrogen bond acceptors and donors, respectively. This pattern allows the molecule to mimic the adenine (B156593) portion of ATP and form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. nih.gov

Anilino N-H Group : The hydrogen atom on the anilino linker is a critical hydrogen bond donor, typically interacting with a backbone carbonyl group in the hinge region of a kinase.

Pyrimidin-4-ol Group : The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, providing an additional anchor point to the protein, often interacting with solvent or specific amino acid residues at the entrance of the ATP-binding site.

Together, these features create a molecular template that is highly effective for targeting the ATP-binding sites of many protein kinases.

Design Principles for Novel Analogues

Based on the SAR and pharmacophore analysis, several key principles can be formulated for the rational design of novel, improved analogues:

Preserve the Core Scaffold : The 2-anilinopyrimidin-4-ol core should be retained as it contains the essential hinge-binding elements.

Optimize Pyrimidine Substitutions : Introduce small, lipophilic substituents (e.g., methyl, halogen) at the C5-position of the pyrimidine ring to probe for additional hydrophobic interactions and enhance potency. nih.gov

Modulate the Phenyl Ring Electronics : Systematically replace the 4-nitro group with other substituents to explore a range of electronic effects. Groups like cyano (-CN), sulfonyl (-SO₂R), or trifluoromethyl (-CF₃) can maintain the electron-withdrawing nature while altering size, polarity, and interaction potential.

Introduce Selectivity-Conferring Groups : Add substituents at the C4 position of the pyrimidine (via ether or amino linkages) or at the meta-positions of the anilino ring. These modifications can exploit unique features of a specific target's binding site, leading to improved selectivity over other kinases.

Enhance Physicochemical Properties : Incorporate polar groups or solubilizing moieties, often on the aniline (B41778) ring or as an extension from the pyrimidine C4-position, to improve aqueous solubility and pharmacokinetic properties without disrupting key binding interactions. capes.gov.br

Influence of Substituent Effects on Activity and Selectivity

The electronic and steric properties of substituents have a profound impact on the activity and selectivity of this compound derivatives.

Electronic Effects : The activity of this class of compounds is strongly correlated with the electronic properties of the substituent on the aniline ring.

Electron-Withdrawing Groups (EWGs) : A strong EWG, such as the nitro group at the para-position, is generally favorable for high potency. EWGs increase the acidity of the anilino N-H proton, making it a better hydrogen bond donor to the kinase hinge region. nih.gov This strengthens the key interaction required for inhibition. Replacing the nitro group with other EWGs like cyano or sulfone can maintain or sometimes improve activity.

Electron-Donating Groups (EDGs) : Conversely, the introduction of EDGs like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups on the aniline ring typically leads to a significant decrease in inhibitory activity. nih.gov These groups reduce the hydrogen bond donating strength of the anilino N-H and can introduce unfavorable electronic or steric clashes.

Steric Effects and Selectivity : The size, shape, and position of substituents are critical for achieving selectivity.

Pyrimidine C5-Position : Small substituents at this position are often well-tolerated and can increase potency. However, larger groups may cause a steric clash, reducing affinity.

Aniline Ring Position : While para-substitution is often optimal for potency, adding substituents at the meta-positions of the aniline ring can be a powerful strategy for achieving selectivity. These positions project into different regions of the ATP-binding pocket, and a well-chosen substituent can form specific interactions with one kinase but not another, thereby conferring selectivity. For example, a bulky group at the meta position might be accommodated by one kinase but clash with a smaller gatekeeper residue in another.

By carefully manipulating these substituent effects, medicinal chemists can rationally design derivatives of this compound with tailored profiles of potency and selectivity against specific biological targets.

Future Research Directions and Academic Prospects for 2 4 Nitroanilino Pyrimidin 4 Ol

Advancements in Synthetic Methodologies

The synthesis of 2-anilinopyrimidin-4-ol derivatives is a well-established area of organic chemistry, but there remains scope for innovation, particularly in the context of creating libraries of analogues for screening. Future research in the synthesis of 2-{4-Nitroanilino}pyrimidin-4-ol and related compounds could focus on the development of more efficient, sustainable, and versatile synthetic routes.

Key areas for advancement include:

Catalysis: The exploration of novel catalysts, such as metal-based or organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of related heterocyclic compounds.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility. This technology allows for precise control over reaction parameters, which can be critical for optimizing the synthesis of functionalized pyrimidines.

Green Chemistry: A focus on environmentally benign methodologies, such as using greener solvents, reducing energy consumption, and utilizing renewable starting materials, will be crucial for the sustainable development of new synthetic pathways.

| Synthetic Approach | Potential Advantages |

| One-Pot Reactions | Increased efficiency, reduced waste, rapid library synthesis |

| Novel Catalysis | Milder conditions, higher yields, improved selectivity |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility |

| Green Chemistry | Environmental sustainability, reduced footprint |

Integration of Advanced Computational Approaches

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical biology. For a molecule like this compound, a variety of computational approaches can be employed to predict its properties, understand its potential interactions with biological targets, and guide the design of future experiments.

Promising computational research directions include: